

A Spectroscopic Comparison of 6-Ethenyl-1H-Benzimidazole and Its Precursors

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Compound of Interest

Compound Name: 6-ethenyl-1H-benzimidazole

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This guide provides a detailed spectroscopic comparison of the heterocyclic compound **6-ethenyl-1H-benzimidazole** and its key precursors, 4-vinylaniline and 4-vinylbenzene-1,2-diamine. The data presented is essential for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives, which are pivotal scaffolds in medicinal chemistry. This document summarizes key quantitative spectroscopic data in tabular format, outlines detailed experimental protocols for synthesis and analysis, and includes visual diagrams to illustrate the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-ethenyl-1H-benzimidazole** and its precursors. This data is crucial for reaction monitoring, quality control, and structural elucidation.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	Vinyl Protons	Other Protons
4-Vinylaniline	7.28 – 7.19 (m, 2H), 6.67 – 6.60 (m, 2H)[1]	6.67 – 6.60 (m, 1H), 5.56 (d, $J = 17.7$ Hz, 1H), 5.05 (d, $J = 10.9$ Hz, 1H)[1]	3.69 (s, 2H, -NH ₂)[1]
4-Vinylbenzene-1,2-diamine	~6.6-6.8 (m, 3H)	~6.6 (dd), ~5.5 (d), ~5.0 (d)	~3.5 (br s, 4H, -NH ₂)
6-Ethenyl-1H-benzimidazole	7.62-7.56 (dd, 2H), 7.12-7.10 (m, 2H)	6.77-6.73 (dd, 1H, J _{trans} = 16.8 Hz, J _{cis} = 9.7 Hz), 6.26 (dd, 1H, J _{trans} = 16.8 Hz, J _{gem} = 1.8 Hz), 5.66 (dd, 1H, J _{cis} = 9.7 Hz, J _{gem} = 1.8 Hz)	12.27 (s, 1H, -NH)

Note: Data for 4-Vinylbenzene-1,2-diamine is estimated based on spectral data of similar o-phenylenediamine derivatives.

Table 2: ¹³C NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Carbons	Vinyl Carbons	Other Carbons
4-Vinylaniline	146.14, 128.28, 127.30, 114.95[2]	136.48, 109.96[2]	-
4-Vinylbenzene-1,2-diamine	~145, ~135, ~120, ~118, ~115	~137, ~112	-
6-Ethenyl-1H-benzimidazole	141.68, 138.79, 122.02, 115.44	123.20, 121.55	112.65

Note: Data for 4-Vinylbenzene-1,2-diamine is estimated based on spectral data of similar o-phenylenediamine derivatives.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	N-H Stretching	C=C Stretching (Aromatic)	C=C Stretching (Vinyl)	C-N Stretching
4-Vinylaniline	3420, 3340	1620, 1510	1630, 990, 910	1280
4-Vinylbenzene-1,2-diamine	~3400-3200 (broad)	~1600, ~1500	~1630, ~990, ~910	~1300
6-Ethenyl-1H-benzimidazole	3223 (broad)	1450, 1410	1628	1275

Note: Data for 4-vinylaniline and 4-vinylbenzene-1,2-diamine is sourced from the NIST Chemistry WebBook and general IR correlation tables.[\[1\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Vinylaniline	119 [3]	118, 92, 65
4-Vinylbenzene-1,2-diamine	134	133, 117, 106, 77
6-Ethenyl-1H-benzimidazole	144	143, 117, 90

Note: Data for 4-Vinylbenzene-1,2-diamine is predicted based on its structure and common fragmentation patterns.

Experimental Protocols

1. Synthesis of 4-Vinylbenzene-1,2-diamine (Precursor)

- Reaction: Reduction of 4-nitro-3-aminostyrene.
- Procedure: A general method for the reduction of a nitroaniline to a diamine involves catalytic hydrogenation.[\[4\]](#)
 - To a solution of 4-nitro-3-aminostyrene (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

- The mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield 4-vinylbenzene-1,2-diamine, which should be used immediately or stored under an inert atmosphere to prevent oxidation.

2. Synthesis of **6-Ethenyl-1H-benzimidazole**

- Reaction: Condensation of 4-vinylbenzene-1,2-diamine with formic acid.
- Procedure: This procedure is adapted from the general Phillips-Ladenburg benzimidazole synthesis.[\[5\]](#)[\[6\]](#)
 - In a round-bottomed flask, 4-vinylbenzene-1,2-diamine (1 equivalent) is treated with 90% formic acid (1.5 equivalents).
 - The mixture is heated in a water bath at 100°C for two hours.[\[6\]](#)
 - After cooling, a 10% sodium hydroxide solution is added slowly with stirring until the mixture is just alkaline to litmus paper.
 - The crude product precipitates and is collected by vacuum filtration.
 - The crude benzimidazole is purified by recrystallization from boiling water to afford **6-ethenyl-1H-benzimidazole** as a solid.[\[6\]](#)

3. Spectroscopic Analysis

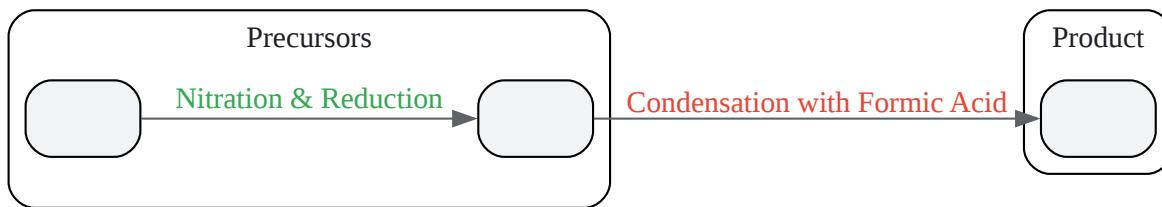
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a

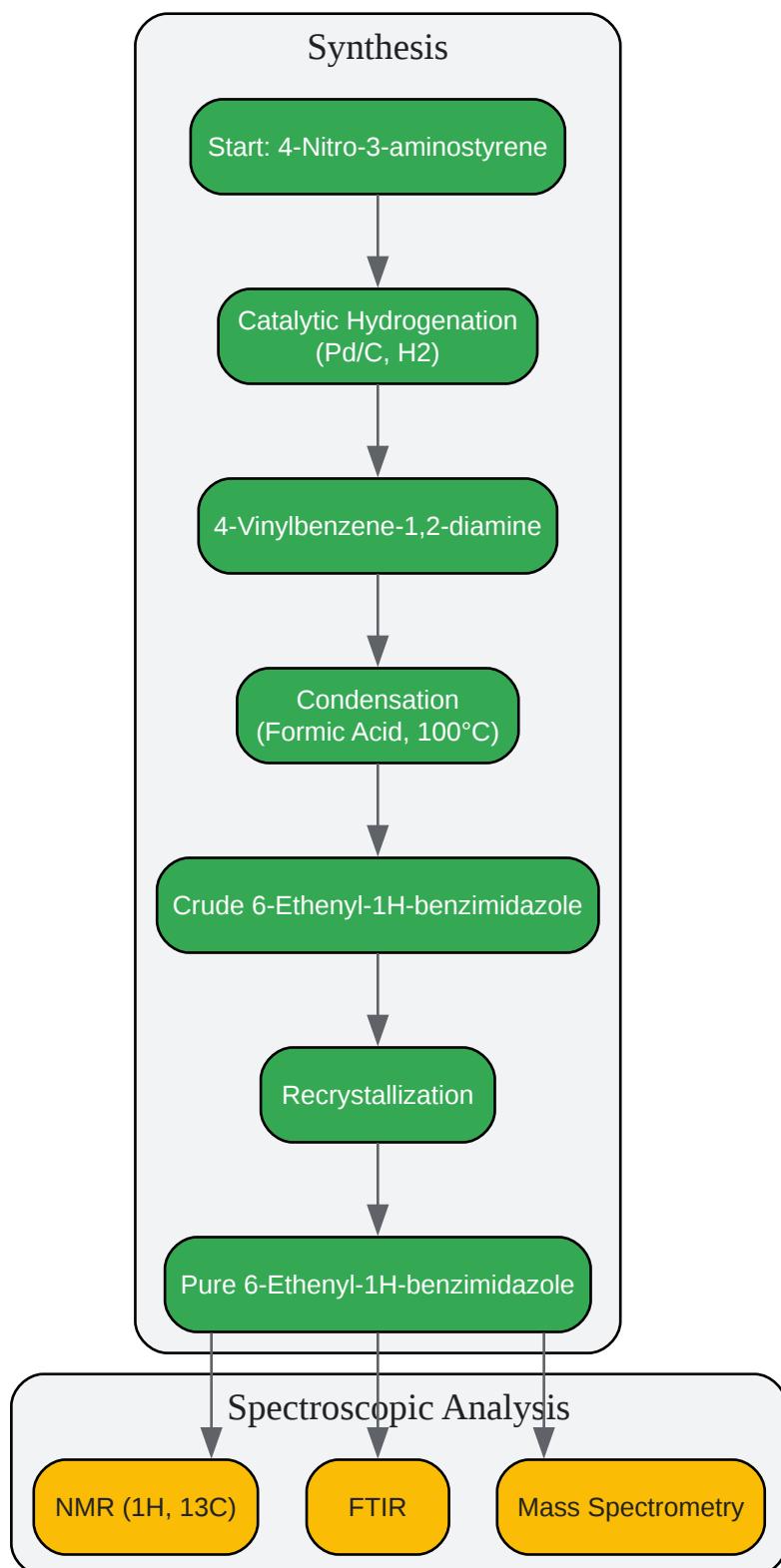
suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
- Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the chemical structures of the compounds and the synthetic pathway.





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